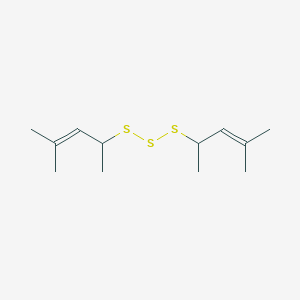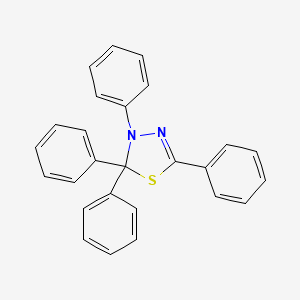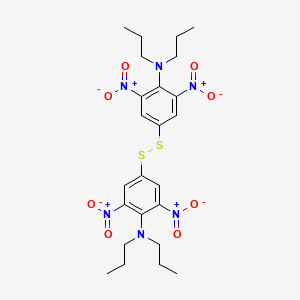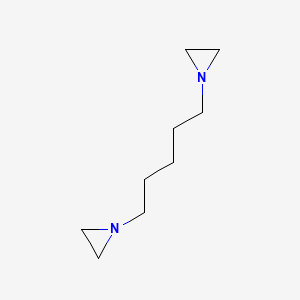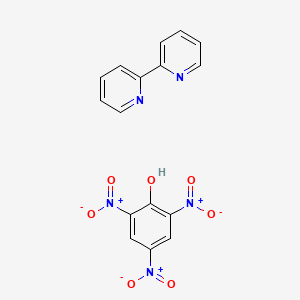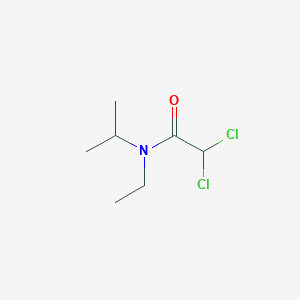
2,2-Dichloro-N-ethyl-N-(propan-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dichloro-N-ethyl-N-(propan-2-yl)acetamide is an organic compound with the molecular formula C7H13Cl2NO It is a derivative of acetamide, characterized by the presence of two chlorine atoms and an ethyl and isopropyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichloro-N-ethyl-N-(propan-2-yl)acetamide typically involves the reaction of 2,2-dichloroacetamide with ethylamine and isopropylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the by-products.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yield. The process involves the same reactants but may include additional purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Dichloro-N-ethyl-N-(propan-2-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced forms.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of N-ethyl-N-(propan-2-yl)acetamide derivatives.
Oxidation: Formation of N-oxides or other oxidized products.
Reduction: Formation of amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Dichloro-N-ethyl-N-(propan-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,2-Dichloro-N-ethyl-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Chloramphenicol: An antibiotic with a similar structural motif, used to treat bacterial infections.
Florfenicol: A fluorinated analog of chloramphenicol, used in veterinary medicine.
Uniqueness: 2,2-Dichloro-N-ethyl-N-(propan-2-yl)acetamide is unique due to its specific substitution pattern and the presence of both ethyl and isopropyl groups. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
39085-17-1 |
|---|---|
Molekularformel |
C7H13Cl2NO |
Molekulargewicht |
198.09 g/mol |
IUPAC-Name |
2,2-dichloro-N-ethyl-N-propan-2-ylacetamide |
InChI |
InChI=1S/C7H13Cl2NO/c1-4-10(5(2)3)7(11)6(8)9/h5-6H,4H2,1-3H3 |
InChI-Schlüssel |
SOEHPEZSURJBAL-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C(C)C)C(=O)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-Phenylhydrazinyl)methyl]-1H-indole](/img/structure/B14667356.png)
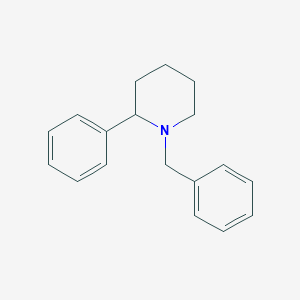
![N-[(3,5,6-Trimethylbenzofuran-2-YL)methylideneamino]benzothiazol-2-amine](/img/structure/B14667377.png)
![2-{[2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]methoxy}oxane](/img/structure/B14667381.png)

![[1]Benzoselenopheno[3,2-b]thiophene](/img/structure/B14667387.png)
![2-[4-[2-[Di(butan-2-yl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine](/img/structure/B14667393.png)
![3,6-Diphenyl-2H-furo[3,2-b]pyrrole-2,5(4H)-dione](/img/structure/B14667400.png)
